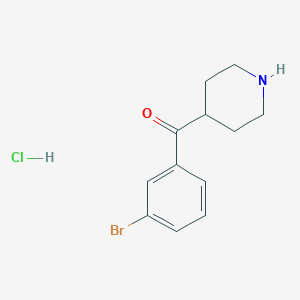
(3-Bromophenyl)-4-piperidinyl-methanone HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromophenyl)-4-piperidinyl-methanone HCl, also known as BRL-15572, is a novel and selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, an important neurotransmitter in the central nervous system, and has been implicated in several neurological disorders. BRL-15572 has shown promising results in preclinical studies and is being investigated as a potential treatment for schizophrenia, Alzheimer's disease, and other cognitive disorders.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Summary of Application
In medicinal chemistry, this compound is utilized as a precursor for synthesizing various pharmacologically active molecules. Its structure is amenable to modifications that can lead to the development of new drugs.
Methods of Application
The compound is often used in the synthesis of potential therapeutic agents through various organic reactions, including but not limited to Suzuki-Miyaura cross-coupling reactions .
Results and Outcomes
The outcomes of such syntheses are new molecules with potential biological activities. Quantitative data would typically include yield percentages, purity (assessed by chromatography), and biological activity metrics (e.g., IC50 values in bioassays).
Material Sciences
Summary of Application
In material sciences, the compound finds application in the development of new materials with specific electronic or mechanical properties.
Methods of Application
It can be incorporated into polymers or other materials to alter their properties, such as enhancing thermal stability or conductivity .
Results and Outcomes
Results may include improved material performance, with quantitative data on tensile strength, conductivity measurements, and thermal degradation temperatures.
Organic Synthesis
Summary of Application
This compound is used in organic synthesis to construct complex molecules, serving as a building block due to its reactive bromine and ketone functional groups.
Methods of Application
It is involved in reactions such as nucleophilic aromatic substitution or as a component in multistep synthesis routes .
Results and Outcomes
The synthesis of target molecules is confirmed by NMR, IR, and mass spectrometry, with yields and reaction conditions optimized for scale-up.
Catalysis
Summary of Application
Catalysis research explores the use of this compound in developing new catalytic systems, potentially for organic transformations.
Methods of Application
The compound could be used to synthesize ligands for metal catalysts involved in various organic reactions .
Results and Outcomes
Outcomes include the development of more efficient catalysts, with data on turnover frequencies and selectivities of the catalytic reactions.
Polymer Research
Summary of Application
In polymer research, the compound’s derivatives may be investigated for their ability to polymerize or copolymerize, forming new polymeric materials.
Methods of Application
Polymerization methods could include free radical or controlled/living polymerization techniques, with this compound providing specific functional groups to the polymer backbone .
Results and Outcomes
The resulting polymers are characterized by GPC for molecular weight, DSC for thermal properties, and stress-strain analysis for mechanical properties.
Optoelectronics
Summary of Application
The compound is researched for its potential use in optoelectronic devices, possibly as part of light-emitting diodes or photovoltaic cells.
Methods of Application
It may be used in the synthesis of organic semiconductors or as a dopant to modify the electronic properties of materials .
Results and Outcomes
Efficiency metrics such as luminescence quantum yield or power conversion efficiency in solar cells are key quantitative data points in this field.
Each of these applications demonstrates the versatility of “(3-Bromophenyl)-4-piperidinyl-methanone HCl” in scientific research, contributing to advancements across various domains.
Neuropharmacology
Summary of Application
In neuropharmacology, this compound may be investigated for its potential effects on the central nervous system, possibly as a precursor for drugs targeting neurological disorders.
Methods of Application
The compound could be used to synthesize analogs that interact with specific neurotransmitter receptors or uptake transporters, employing techniques like structure-activity relationship (SAR) studies .
Results and Outcomes
Results would include pharmacokinetic data, receptor binding affinities, and in vivo efficacy studies, providing insights into the compound’s therapeutic potential.
Analytical Chemistry
Summary of Application
Analytical chemistry applications might involve using this compound as a standard or reagent in chromatographic methods or spectrometry.
Methods of Application
It could serve as a calibration standard in methods like HPLC or GC-MS, aiding in the quantification of related compounds or metabolites .
Results and Outcomes
Outcomes would be the development of validated analytical methods, with performance metrics such as limit of detection (LOD) and limit of quantification (LOQ).
Agricultural Chemistry
Summary of Application
The compound’s derivatives could be explored for their use in agriculture, potentially as a component of pesticides or herbicides.
Methods of Application
Synthesis of derivatives followed by field trials to assess efficacy against specific pests or weeds, alongside toxicity studies to ensure safety .
Results and Outcomes
Data would include effectiveness in pest control, impact on crop yield, and environmental safety assessments.
Environmental Science
Summary of Application
Environmental science research might look into the compound’s breakdown products and their environmental fate.
Methods of Application
Studies on the compound’s biodegradation pathways, using techniques like LC-MS/MS to identify breakdown products .
Results and Outcomes
Findings on the persistence of the compound in various environments, with data on half-lives and degradation rates.
Biochemistry
Summary of Application
In biochemistry, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that modify aromatic compounds.
Methods of Application
Employing the compound in enzymatic assays to determine kinetics and inhibition constants, using spectrophotometric or fluorometric methods .
Results and Outcomes
Kinetic parameters such as Km and Vmax, and insights into enzyme mechanisms and potential inhibition strategies.
Nanotechnology
Summary of Application
Nanotechnology might utilize this compound in the synthesis of organic-inorganic hybrid materials or as a stabilizing agent for nanoparticles.
Methods of Application
Incorporation into nanomaterials through chemical reactions that bind the compound to the surface of nanoparticles .
Eigenschaften
IUPAC Name |
(3-bromophenyl)-piperidin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRJBORWXXBHRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=CC=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)-4-piperidinyl-methanone HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

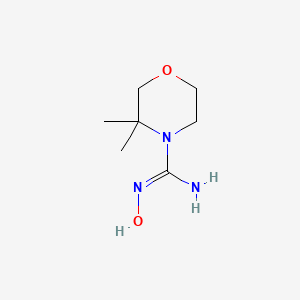

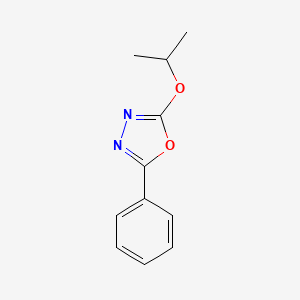
![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)
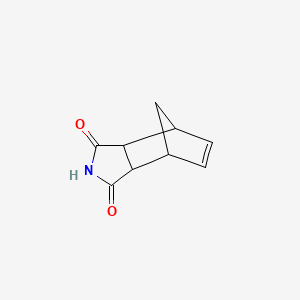
![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)
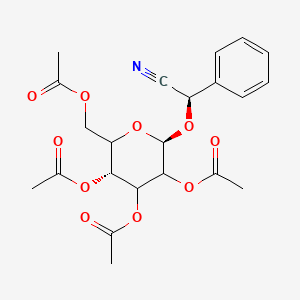
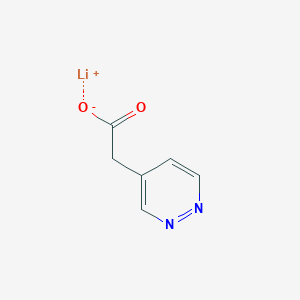
![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)